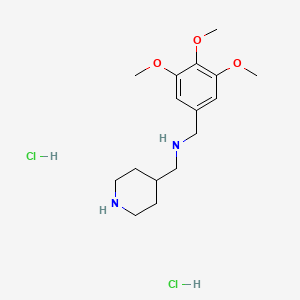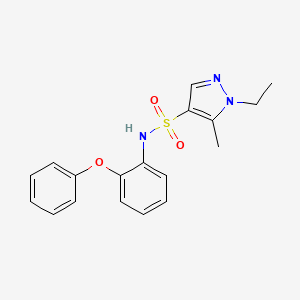
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride
Overview
Description
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride, also known as PTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PTM is a derivative of the natural compound, salsolinol, and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to act on multiple targets in the body, including the dopamine system, the serotonin system, and the immune system. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to increase dopamine release in the brain, which may contribute to its neuroprotective and antidepressant effects. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has also been found to modulate the serotonin system, which may contribute to its anxiolytic effects. Additionally, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have immunomodulatory effects, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems, modulation of immune function, and modulation of cell signaling pathways. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to increase dopamine release in the brain, which may contribute to its neuroprotective and antidepressant effects. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has also been found to modulate the serotonin system, which may contribute to its anxiolytic effects. Additionally, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to modulate cell signaling pathways involved in cancer cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for its targets. (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has also been found to have good bioavailability and can be administered orally or intravenously. However, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in a range of diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride and to assess its potential toxicity in vivo. Overall, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has great potential as a therapeutic agent and warrants further investigation.
Scientific Research Applications
(4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been studied for its potential therapeutic properties in a range of areas, including neurodegenerative diseases, psychiatric disorders, and cancer. In neurodegenerative diseases, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have neuroprotective effects and may have potential as a treatment for Parkinson's disease and Alzheimer's disease. In psychiatric disorders, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have anxiolytic and antidepressant effects and may have potential as a treatment for anxiety and depression. In cancer, (4-piperidinylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride has been found to have anticancer effects and may have potential as a treatment for various types of cancer.
properties
IUPAC Name |
1-piperidin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12;;/h8-9,12,17-18H,4-7,10-11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDFICVAUSFKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Piperidin-4-ylmethyl)(3,4,5-trimethoxybenzyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4753231.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4753238.png)
![N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4753248.png)
![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4753255.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753260.png)
![3-amino-N-1,3-thiazol-2-yl-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4753268.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4753276.png)
![6-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4753284.png)
![4-butyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4753287.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)
![1-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B4753301.png)
![3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4753303.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide](/img/structure/B4753311.png)